N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Overview
Description
“N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” is a complex organic compound that features a thiazole ring, a tetrahydroisoquinoline moiety, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone to form the thiazole ring.
Synthesis of the Tetrahydroisoquinoline Moiety: This could involve the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.
Sulfonylation: Introduction of the sulfonyl group to the tetrahydroisoquinoline moiety.
Coupling with Benzamide: Finally, coupling the thiazole and tetrahydroisoquinoline-sulfonyl intermediates with a benzamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions like reflux in organic solvents.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Industry
Material Science:
Agriculture: Possible use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anticancer activity, it might interact with DNA or specific enzymes involved in cell proliferation. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the tetrahydroisoquinoline-sulfonyl moiety.
4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: Lacks the thiazole ring.
N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline)benzamide: Lacks the sulfonyl group.
Uniqueness
“N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” is unique due to the combination of the thiazole ring, tetrahydroisoquinoline moiety, and sulfonyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c29-24(27-25-26-23(17-32-25)19-7-2-1-3-8-19)20-10-12-22(13-11-20)33(30,31)28-15-14-18-6-4-5-9-21(18)16-28/h1-13,17H,14-16H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXJCTUHTDYYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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